2-hydroxy-N-(5-nitropyridin-2-yl)benzamide
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Overview
Description
2-Hydroxy-N-(5-nitropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group, a nitro group, and a pyridine ring attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(5-nitropyridin-2-yl)benzamide can be achieved through the direct condensation of 2-hydroxybenzoic acid and 5-nitro-2-aminopyridine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(5-nitropyridin-2-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-N-(5-aminopyridin-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide: Similar structure but with a methyl group instead of a nitro group.
2-Hydroxy-N-(pyridin-2-yl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions
Uniqueness
2-Hydroxy-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
634166-21-5 |
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Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-hydroxy-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H9N3O4/c16-10-4-2-1-3-9(10)12(17)14-11-6-5-8(7-13-11)15(18)19/h1-7,16H,(H,13,14,17) |
InChI Key |
PYWMTJKEFJCPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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